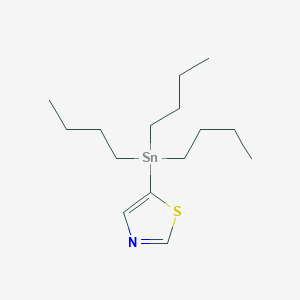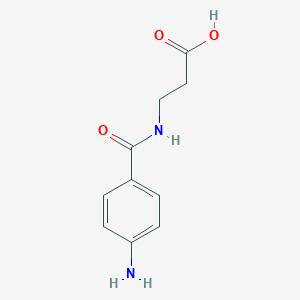
(6-Methylpyridin-3-yl)methanol
Übersicht
Beschreibung
(6-Methylpyridin-3-yl)methanol, also known as 6-MPM, is a synthetic organic compound that is used in various scientific applications. It has been used in research to study the biochemical and physiological effects of compounds and drugs, as well as to gain insight into the mechanism of action of various compounds. 6-MPM is also used in laboratory experiments to explore the advantages and limitations of various compounds.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
(6-Methylpyridin-3-yl)methanol: wird als Baustein in der organischen Synthese verwendet . Es dient als Vorläufer für verschiedene chemische Reaktionen, einschließlich der Synthese komplexerer Moleküle. Seine Rolle bei der Bildung von heterocyclischen Verbindungen ist besonders wertvoll aufgrund der Bedeutung dieser Strukturen in der Pharmazie.
Medizinische Chemie
In der medizinischen Chemie ist This compound an der Synthese von therapeutischen Verbindungen beteiligt . Es kann verwendet werden, um Zwischenprodukte zu erstellen, die für die Entwicklung von Medikamenten mit potenziellen Anwendungen bei der Behandlung verschiedener Krankheiten von entscheidender Bedeutung sind.
Materialwissenschaft
Diese Verbindung findet Anwendungen in der Materialwissenschaft, insbesondere bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder photonischen Eigenschaften . Seine molekulare Struktur kann in Polymere oder andere Materialien integriert werden, um die gewünschten Eigenschaften zu verleihen.
Analytische Chemie
This compound: wird in der analytischen Chemie als Standard oder Reagenz verwendet . Seine klar definierten Eigenschaften machen ihn für die Kalibrierung von Instrumenten oder als Reaktant in analytischen Verfahren geeignet.
Biochemie
In der Biochemie kann This compound in der Proteomikforschung als Spezialprodukt für die Analyse von Proteinen und Enzymen verwendet werden . Es kann helfen, die Struktur und Funktion von Biomolekülen zu verstehen.
Umweltanwendungen
Die Rolle der Verbindung in der Umweltwissenschaft umfasst die Synthese umweltfreundlicher Materialien oder Chemikalien, die in grünen Technologien verwendet werden können . Es kann auch Teil von Studien sein, die darauf abzielen, die Umweltverschmutzung zu reduzieren oder Umweltprozesse zu verstehen.
Landwirtschaft
This compound: kann an der Synthese von Verbindungen beteiligt sein, die in der Landwirtschaft verwendet werden, wie z. B. Pestizide oder Wachstumsregulatoren . Die Forschung auf diesem Gebiet konzentriert sich auf die Verbesserung der Ernteerträge und den Schutz von Pflanzen vor Krankheiten.
Industrielle Anwendungen
Schließlich ist This compound in industriellen Anwendungen ein Reaktant bei der Herstellung verschiedener Industriechemikalien . Es kann bei der Herstellung von Produkten verwendet werden, die von Kunststoffen bis zu Farbstoffen reichen.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(6-methylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-2-3-7(5-9)4-8-6/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCJOWDAAZEMCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459327 | |
| Record name | (6-methylpyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34107-46-5 | |
| Record name | (6-methylpyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-methylpyridin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



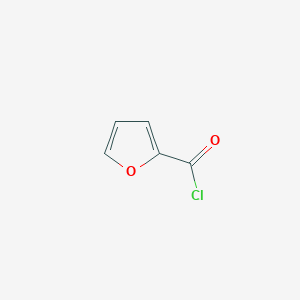
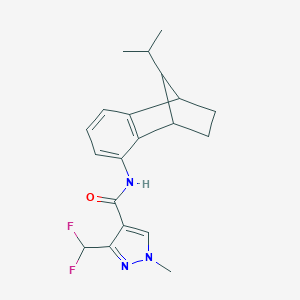



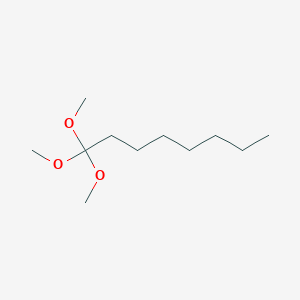
![(2R,3R,4S)-3-acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B32607.png)



